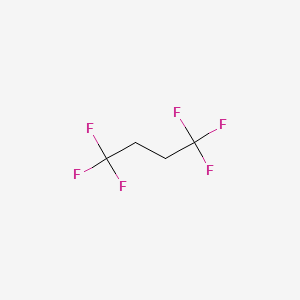
1,1,1,4,4,4-Hexafluorobutane
Vue d'ensemble
Description
1,1,1,4,4,4-Hexafluorobutane, also known as HFB or HFB-134a, is a colorless and odorless gas that belongs to the family of hydrofluorocarbons (HFCs). It is widely used in various industries due to its excellent properties, such as non-flammability, low toxicity, and high stability. In
Applications De Recherche Scientifique
Agent de gonflage dans la production de mousses
1,1,1,4,4,4-Hexafluorobutane: est utilisé comme agent de gonflage dans la production de mousses. Grâce à son faible point d'ébullition et son potentiel de déplétion de l'ozone nul, il constitue une alternative écologique aux hydrochlorofluorocarbures (HCFC). Dans l'industrie de la mousse, il contribue à créer la structure cellulaire des mousses utilisées dans l'isolation, l'emballage et les matériaux d'amortissement .
Solvant de nettoyage de précision
Dans les industries de l'électronique et de l'aérospatiale, le nettoyage de précision est crucial. This compound sert de solvant pour le nettoyage de composants de grande valeur où des résultats sans résidus sont obligatoires. Ses propriétés chimiques garantissent qu'il ne laisse aucune trace de résidus conducteurs, ce qui le rend idéal pour les composants électroniques sensibles .
Milieu de transfert de chaleur
La stabilité thermique et l'inertie du composé le rendent approprié comme milieu de transfert de chaleur. Il est utilisé dans les systèmes où un transfert de chaleur stable et efficace est requis, comme dans le refroidissement des appareils électroniques ou dans des procédés industriels spécialisés qui nécessitent des températures contrôlées .
Intermédiaire chimique médicinal et agricole
This compound: sert d'intermédiaire dans la synthèse de divers produits chimiques médicinaux et agricoles. Sa réactivité permet la création de composés fluorés complexes utilisés dans les produits pharmaceutiques et les produits agrochimiques, contribuant ainsi aux progrès en matière de santé et de production alimentaire .
Applications de réfrigérant
En tant que réfrigérant, This compound est utilisé dans les systèmes nécessitant une grande efficacité énergétique et un faible impact environnemental. Ses propriétés contribuent à réduire l'empreinte carbone des systèmes de réfrigération tout en maintenant les normes de performance .
Monomère de l'industrie des polymères
Le composé est également un monomère dans la production de polymères contenant du fluor. Ces polymères présentent une résistance exceptionnelle aux produits chimiques, à la température et aux conditions électriques, ce qui les rend précieux dans la création de matériaux durables pour diverses applications .
Gaz diélectrique dans les applications électriques
Grâce à ses excellentes propriétés diélectriques, This compound est utilisé comme gaz diélectrique dans les applications électriques haute tension. Il contribue à prévenir les décharges électriques et à maintenir l'intégrité des systèmes électriques, en particulier dans les espaces clos où les méthodes de refroidissement traditionnelles ne sont pas réalisables .
Mécanisme D'action
Target of Action
1,1,1,4,4,4-Hexafluorobutane is a highly fluorinated hydrocarbon
Pharmacokinetics
Its physical properties such as melting point (-53°c), boiling point (24-25°c), and density (137 g/cm³) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It has been suggested as a promising low-global-warming-potential (gwp) refrigerant, ideal for spray cooling systems in the thermal management of electronic components .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure . For instance, increasing the ambient temperature or pressure corresponds to an increase in the droplet equilibrium temperature . The promoting effect of increasing the ambient temperature on droplet evaporation will be weakened in high-pressure cases .
Propriétés
IUPAC Name |
1,1,1,4,4,4-hexafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6/c5-3(6,7)1-2-4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIGIYYQHHRBJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074942 | |
| Record name | 1,1,1,4,4,4-Hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
407-59-0 | |
| Record name | 1,1,1,4,4,4-Hexafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1,1,1,4,4,4-hexafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,4,4,4-Hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


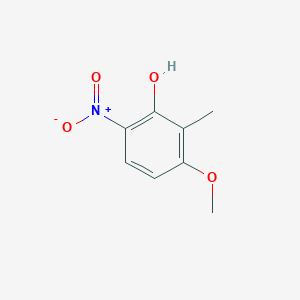
![N-[(benzyloxy)carbonyl]glycylglycylnorvaline](/img/structure/B1607158.png)
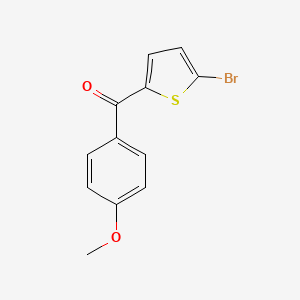
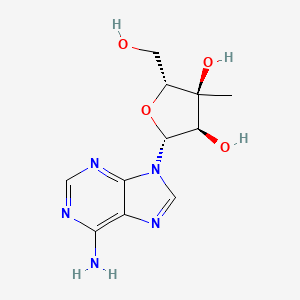
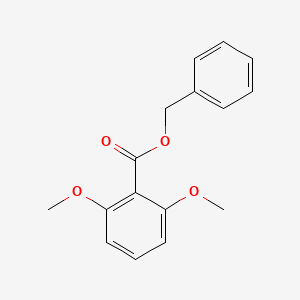
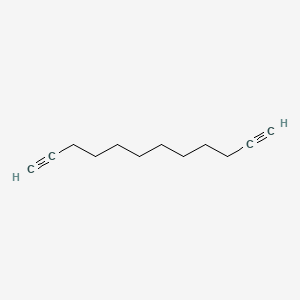
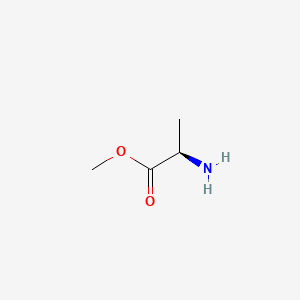
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide](/img/structure/B1607172.png)
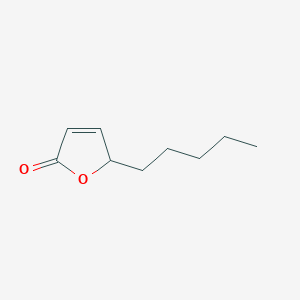
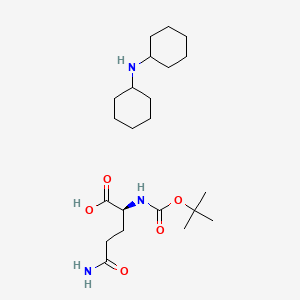
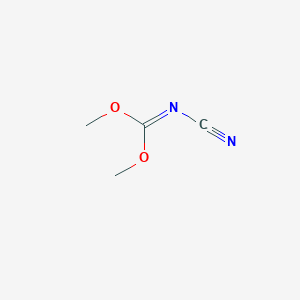
![2-[Hydroxy(diphenyl)methyl]butanenitrile](/img/structure/B1607176.png)
